molecular formula C19H14F2N2OS B3472876 N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-3-(4-fluorophenyl)acrylamide

N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-3-(4-fluorophenyl)acrylamide

Cat. No.: B3472876
M. Wt: 356.4 g/mol
InChI Key: XZAQVADXJKGUMM-BJMVGYQFSA-N
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Description

Thiadiazole is a 5-membered ring system containing a hydrogen-binding domain, a sulfur atom, and a two-electron donor nitrogen system that exhibits a wide variety of biological activity . They occur in four isomeric forms in nature: 1,2,3-thiadiazole; 1,2,5-thiadiazole; 1,2,4-thiadiazole; and 1,3,4-thiadiazole .


Synthesis Analysis

Thiadiazoles have been synthesized for their various biological activities. Extensive research has been performed on the synthesis of new potent antibacterial and antifungal agents .


Molecular Structure Analysis

The molecular structure of thiadiazoles is quite diverse, with many drugs containing a 1,3,4-thiadiazole nucleus available in the market .


Chemical Reactions Analysis

Thiadiazoles are used to obtain free carbene particles and complexed with transition metals, while their salts are used as catalysts in the reaction of Stetter and benzoin condensation .


Physical and Chemical Properties Analysis

Thiadiazoles show similar chemical and physical properties to pyridine and pyrimidine, although some of their derivatives behave similarly to thiophene and furan .

Mechanism of Action

The mechanism of action of thiadiazoles is generally related to their ability to disrupt processes related to DNA replication. This allows them to inhibit the replication of both bacterial and cancer cells .

Future Directions

Thiadiazoles have become an important class of heterocycles and a great interest of researchers because of their broad types of biological activity . Future research will likely continue to explore the potential of thiadiazoles in various pharmacological activities.

Properties

IUPAC Name

(E)-3-(4-fluorophenyl)-N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F2N2OS/c20-15-6-1-13(2-7-15)5-10-18(24)23-19-22-12-17(25-19)11-14-3-8-16(21)9-4-14/h1-10,12H,11H2,(H,22,23,24)/b10-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZAQVADXJKGUMM-BJMVGYQFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=CN=C(S2)NC(=O)C=CC3=CC=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1CC2=CN=C(S2)NC(=O)/C=C/C3=CC=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-3-(4-fluorophenyl)acrylamide
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N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-3-(4-fluorophenyl)acrylamide
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N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-3-(4-fluorophenyl)acrylamide
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N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-3-(4-fluorophenyl)acrylamide
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N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-3-(4-fluorophenyl)acrylamide
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N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-3-(4-fluorophenyl)acrylamide

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